molecular formula C18H18N4O2S B2846192 N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1170438-20-6

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Katalognummer B2846192
CAS-Nummer: 1170438-20-6
Molekulargewicht: 354.43
InChI-Schlüssel: OZDSIOJBRCSUKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, also known as CTAP, is a small molecule compound that has been widely used in scientific research. CTAP is a potent and selective antagonist of the μ-opioid receptor, which plays a critical role in pain management and addiction.

Wirkmechanismus

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide acts as a competitive antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a critical role in pain management and addiction. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide binds to the μ-opioid receptor with high affinity and blocks the binding of endogenous opioid peptides, such as endorphins and enkephalins. This results in the inhibition of downstream signaling pathways, including the activation of G proteins and the inhibition of adenylyl cyclase. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide also blocks the activation of the MAPK/ERK pathway, which is involved in the development of opioid tolerance and addiction.
Biochemical and Physiological Effects:
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to have potent and selective antagonistic effects on the μ-opioid receptor. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used to investigate the role of the μ-opioid receptor in pain management, addiction, and withdrawal. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to block the analgesic effects of opioids, such as morphine and fentanyl, in animal models. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has also been shown to block the rewarding effects of opioids in animal models of addiction. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the severity of opioid withdrawal symptoms in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a potent and selective antagonist of the μ-opioid receptor, which allows for the investigation of the specific role of this receptor in pain management, addiction, and withdrawal. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has also been shown to have a long duration of action, which allows for the investigation of the long-term effects of μ-opioid receptor antagonism. However, N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has several limitations for lab experiments. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has poor solubility in aqueous solutions, which limits its use in in vitro experiments. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide also has poor bioavailability, which limits its use in in vivo experiments.

Zukünftige Richtungen

There are several future directions for the investigation of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide. One potential direction is the investigation of the role of the μ-opioid receptor in the development of chronic pain. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to block the analgesic effects of opioids, which suggests that the μ-opioid receptor may play a critical role in the development of chronic pain. Another potential direction is the investigation of the therapeutic potential of μ-opioid receptor antagonists in the treatment of opioid addiction. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to block the rewarding effects of opioids, which suggests that μ-opioid receptor antagonists may be effective in the treatment of opioid addiction. Finally, the development of more potent and selective μ-opioid receptor antagonists may be a future direction for the investigation of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide.

Synthesemethoden

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide involves several steps, including the coupling reaction of 2-bromo-3-carbamoyl-5-phenylthiophene with 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, followed by the deprotection of the carbamate group. The final product is obtained through column chromatography and recrystallization. The yield of the synthesis is around 50%, and the purity of the product is over 98%.

Wissenschaftliche Forschungsanwendungen

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been widely used in scientific research, particularly in the field of pain management and addiction. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a potent and selective antagonist of the μ-opioid receptor, which has been implicated in the development of opioid addiction and tolerance. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used to study the role of the μ-opioid receptor in pain management, addiction, and withdrawal. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has also been used to investigate the potential therapeutic effects of μ-opioid receptor antagonists in the treatment of opioid addiction.

Eigenschaften

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-3-22-14(9-11(2)21-22)17(24)20-18-13(16(19)23)10-15(25-18)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDSIOJBRCSUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.